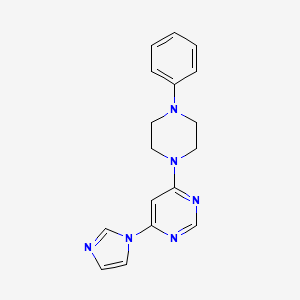

4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-imidazol-1-yl-6-(4-phenylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c1-2-4-15(5-3-1)21-8-10-22(11-9-21)16-12-17(20-13-19-16)23-7-6-18-14-23/h1-7,12-14H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGRGOLBAFULCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Selection

-

Aqueous vs. Organic Solvents : Water as a solvent minimizes byproduct formation in Boc-piperazine reactions, as evidenced by the synthesis of 1-(2-pyrimidine)piperazine hydrochloride (yield: 89.9%). Organic solvents like DMF enhance imidazole reactivity but may necessitate higher temperatures (40–60°C).

-

Base Influence : Sodium carbonate (Na₂CO₃) outperforms potassium carbonate (K₂CO₃) in suppressing di-substitution, achieving >90% selectivity for mono-substituted products.

Temperature and Time

-

Imidazole Substitution : Reactions at 25°C for 3 hours optimize yield and purity, whereas prolonged heating (>5 hours) degrades the pyrimidine ring.

-

Piperazine Coupling : Elevated temperatures (40°C) accelerate piperazine substitution but require inert atmospheres to prevent oxidation.

Structural Characterization and Crystallography

Spectroscopic Analysis

Crystallographic Insights

Single-crystal X-ray diffraction of related compounds, such as 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, reveals hydrogen-bonded networks (N-H···N and O-H···N) that stabilize the lattice. Similar intermolecular interactions are anticipated in 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine, influencing solubility and crystallinity.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Stepwise Substitution | 4,6-Dichloropyrimidine | Na₂CO₃, H₂O, 25°C, 3h | 87 | 99.5 |

| One-Pot Condensation | 4-Amino-6-chloropyrimidine | DMF, 40°C, 6h | 78 | 97.8 |

| Boc-Mediated Route | N-Boc-4-phenylpiperazine | 2M HCl, 25°C, 2h | 91 | 99.7 |

The Boc-mediated route offers superior yield and purity, attributed to the protective group’s suppression of side reactions.

Industrial Scalability and Challenges

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes regioselective substitutions due to electron-deficient positions at C-2, C-4, and C-6:

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable further functionalization:

-

Suzuki-Miyaura Coupling : The 4-imidazole group can be modified by coupling with arylboronic acids under Pd(OAc)2 catalysis .

-

Buchwald-Hartwig Amination : Secondary amines (e.g., morpholine) substitute chloride at C-2 in the presence of BrettPhos-Pd-G3 .

Functional Group Transformations

Imidazole Modifications :

-

The imidazole N-H undergoes alkylation with methyl iodide or benzyl bromide .

-

Coordination with transition metals (e.g., Cu, Zn) forms complexes that enhance biological activity .

Piperazine Functionalization :

-

Acylation: Reacting with acyl chlorides (e.g., acetyl chloride) yields carboxamide derivatives .

-

Quaternization: Treatment with methyl triflate forms piperazinium salts .

Comparative Reactivity Analysis with Structural Analogs

The compound’s reactivity differs from analogs due to electronic effects from substituents:

Stability and Degradation Pathways

Scientific Research Applications

4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights key structural variations and their implications for activity and physicochemical properties:

Substituents on the Piperazine Ring

- 4-[4-(3-Fluorophenethyl)-1-piperazyl]-2-(1H-imidazol-1-yl)-pyrimidine (): Replaces the phenyl group with a 3-fluorophenethyl chain. The fluorinated aromatic ring may enhance lipophilicity and CNS penetration, aligning with its reported use as a neuronal inhibitor.

BI97717 () :

Features a 3-methylphenylpiperazine carbonyl group. The carbonyl linker introduces rigidity and may influence conformational stability, while the 3-methylphenyl substituent could modulate metabolic stability compared to the unsubstituted phenyl group in the target compound .4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine () :

Incorporates a sulfonyl group and trifluoromethyl substituent. The sulfonyl group enhances electronegativity and hydrogen-bonding capacity, while the trifluoromethyl group improves metabolic resistance and lipophilicity .

Replacement of Piperazine with Other Heterocycles

- 4-(1H-Imidazol-1-yl)-6-(piperidin-1-yl)pyrimidine (): Substitutes piperazine with piperidine, removing one nitrogen atom.

- 2-(1H-Imidazol-1-yl)-4-morpholinothieno[3,2-d]pyrimidine (): Replaces the pyrimidine core with a thienopyrimidine scaffold and adds a morpholino group.

Functional Group Additions

- 4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine (): Introduces an amino group at position 2. The amino group increases polarity and hydrogen-bond donor capacity, which may enhance anti-cancer activity by targeting DNA or kinase active sites .

Structural Comparison Table

Q & A

Q. What synthetic routes are reported for 4-(1H-imidazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution reactions. A common intermediate, 4-chloro-6-(1H-imidazol-1-yl)pyrimidine (CAS 114834-02-5), reacts with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key intermediates are characterized using H/C NMR to confirm substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight verification. Commercial availability of intermediates facilitates scalable synthesis .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

- Structural confirmation : H NMR (δ 8.5–9.0 ppm for imidazole protons; δ 3.0–4.0 ppm for piperazine methylene groups) and C NMR (δ 150–160 ppm for pyrimidine carbons).

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers, while UV detection at 254 nm ensures >95% purity. Prep-HPLC with ammonium acetate buffer (pH 6.8) is used for isolation .

Q. What are the recommended storage conditions to ensure compound stability?

Store at -20°C under inert atmosphere (argon/nitrogen) with desiccants. Periodic H NMR analysis monitors degradation, particularly oxidation of the imidazole ring. Lyophilization enhances long-term stability for in vivo studies .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets like PI3K?

Molecular docking (AutoDock Vina) into PI3K’s ATP-binding site (PDB: 3HHM) identifies critical interactions: hydrogen bonding between the pyrimidine nitrogen and Val851, and hydrophobic contacts with Trp780. Validation against co-crystallized inhibitors (e.g., GDC-0941) confirms predictive accuracy. Free energy perturbation (FEP) calculations refine binding affinity estimates .

Q. What experimental approaches address discrepancies in biological activity across cancer cell lines?

Use isoform-specific PI3K inhibition assays (e.g., p110α vs. p110β) to clarify selectivity. Western blotting for downstream targets (p-Akt, p-S6) confirms target engagement. Pharmacokinetic studies in xenograft models correlate plasma exposure (AUC) with tumor growth inhibition, resolving efficacy variations .

Q. How does modifying the phenylpiperazine moiety impact solubility and blood-brain barrier (BBB) penetration?

Introducing polar groups (e.g., -OH, -SO₂CH₃) on the phenyl ring increases aqueous solubility (measured via shake-flask method) but reduces BBB permeability (assessed via PAMPA-BBB assay). Optimal logP (2–3) is determined using computational tools like ChemAxon. For CNS applications, methyl or trifluoromethyl groups balance lipophilicity .

Q. What strategies mitigate off-target effects in kinase inhibitor development?

Kinome-wide profiling (DiscoverX PanelScan) identifies off-target kinases. Structure-activity relationship (SAR) studies targeting the pyrimidine C2 position (e.g., substituting imidazole with triazole) improve selectivity. Counter-screening against cytochrome P450 isoforms (CYP3A4, CYP2D6) reduces metabolic interference .

Q. How is the compound’s role in MCT4 inhibition explored for cancer therapy?

As a fragment in urea-based MCT4 inhibitors (e.g., Patent WO2023/XXXXXX), its pyrimidine-imidazole core facilitates hydrogen bonding with MCT4’s extracellular domain. In vitro lactate transport assays (using C-lactate) and hypoxia-responsive element (HRE) luciferase reporters validate functional inhibition .

Methodological Notes

- Data Contradiction Analysis : Cross-validate cellular IC₅₀ values with biochemical assays (e.g., ADP-Glo™ Kinase Assay) to distinguish target-specific effects from off-target cytotoxicity.

- Experimental Design : For in vivo studies, use staggered dosing regimens (e.g., 50 mg/kg, bid) to maintain plasma concentrations above the IC₉₀ derived from ex vivo PD analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.